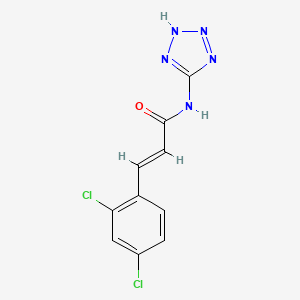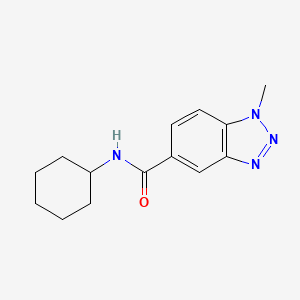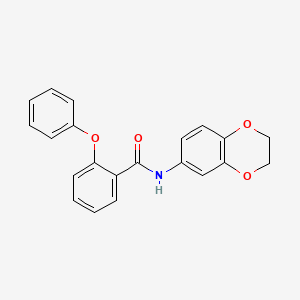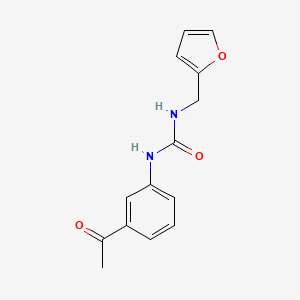
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho family GTPases. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 targets Rho family GTPases, which are involved in cell migration, proliferation, and survival. Specifically, this compound 1864 inhibits the activity of RhoA, Rac1, and Cdc42, which are overexpressed in many types of cancer. By inhibiting these GTPases, this compound 1864 disrupts the cytoskeletal organization of cancer cells, leading to decreased cell migration and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In addition to inhibiting cancer cell growth and metastasis, this compound 1864 has been found to decrease the expression of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the production of reactive oxygen species and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 in lab experiments is its specificity for Rho family GTPases. This allows researchers to study the effects of inhibiting these GTPases without affecting other signaling pathways. However, one limitation of this compound 1864 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho family GTPases. Another area of research is the investigation of this compound 1864's potential in other diseases, such as cardiovascular disease and neurological disorders. Furthermore, the combination of this compound 1864 with other cancer therapies is an area of active research, with the goal of improving cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 involves several steps, including the preparation of 2-ethyl-6-methylphenol, the reaction of 2-ethyl-6-methylphenol with thionyl chloride to form 2-ethyl-6-methylphenyl chloride, and the reaction of 2-ethyl-6-methylphenyl chloride with sodium sulfonate to yield this compound 1864. The overall yield of this compound 1864 is approximately 20%.
Applications De Recherche Scientifique
N-(2-ethyl-6-methylphenyl)-4-(methylthio)benzenesulfonamide 1864 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In addition, this compound 1864 has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-methylsulfanylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-4-13-7-5-6-12(2)16(13)17-21(18,19)15-10-8-14(20-3)9-11-15/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCKLVZJEVRFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-methyl-1-naphthyl)methoxy]-2H-chromen-2-one](/img/structure/B5736767.png)


![3-methyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5736797.png)


![3-[(3,4-dimethylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5736810.png)
![N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5736813.png)

![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736852.png)


![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5736872.png)
